(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate
Overview
Description
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate is an organic compound that features a nitrophenyl group, a diethylsulfamoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate typically involves the esterification of 4-nitrophenol with 3-(diethylsulfamoyl)-4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate can undergo reduction to form the corresponding amine.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products
Reduction: 4-Aminophenyl 3-(diethylsulfamoyl)-4-methylbenzoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 3-(diethylsulfamoyl)-4-methylbenzoic acid and 4-nitrophenol.
Scientific Research Applications
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and reduction reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate largely depends on the specific application. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The ester bond can be hydrolyzed to release the active carboxylic acid and alcohol, which can interact with various molecular targets in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but lacks the diethylsulfamoyl and methylbenzoate groups.
4-Nitrophenyl benzoate: Similar ester structure but lacks the diethylsulfamoyl group.
4-Nitrophenyl 3-(diethylsulfamoyl)benzoate: Similar structure but without the methyl group on the benzoate moiety.
Uniqueness
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate is unique due to the presence of both the diethylsulfamoyl and methylbenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(4-nitrophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-19(5-2)27(24,25)17-12-14(7-6-13(17)3)18(21)26-16-10-8-15(9-11-16)20(22)23/h6-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJJWGCDPDZESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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